molecular formula C14H13N7O B2858341 N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine CAS No. 28539-14-2

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine

Cat. No.: B2858341
CAS No.: 28539-14-2
M. Wt: 295.306
InChI Key: YHGUQKPPLHWKNV-UHFFFAOYSA-N
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Description

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine is a compound that features two benzotriazole groups attached to a hydroxylamine moiety. Benzotriazole derivatives are known for their versatility in organic synthesis, particularly in the construction of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine typically involves the reaction of benzotriazole with formaldehyde and hydroxylamine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like samarium diiodide . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

These methods often involve large-scale reactions with optimized conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine involves the activation of the benzotriazole groups, which can then participate in various chemical reactions. The benzotriazole moiety acts as a good leaving group, facilitating the formation of reactive intermediates . These intermediates can then undergo further transformations, leading to the formation of the desired products .

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O/c22-19(9-20-13-7-3-1-5-11(13)15-17-20)10-21-14-8-4-2-6-12(14)16-18-21/h1-8,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGUQKPPLHWKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CN(CN3C4=CC=CC=C4N=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(hydroxymethyl)benzotriazole (44.8 parts) in 375 parts of methanol at room temperature was added 10.4 parts of hydroxylamine hydrochloride. The reaction mixture was stirred at room temperature for about five hours and then placed in a freezer for about six hours. The precipitated white solid was filtered, washed with cold water and dried in vacuo (in presence of phosphorus pentoxide). The dried product, m.p. 175°-7° C. (reported m.p. 173°-4° C.), 24 parts: was identified as N,N-bis (benzotriazol-1-yl methyl) hydroxylamine (54.2% yield) by 1H and 13C NMR spectral analysis.
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